Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester
Description
Chemical Name: Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester Molecular Formula: C₁₆H₂₆N₂O₃ Molecular Weight: 294.39 g/mol CAS Registry Number: 86-43-1 IUPAC InChIKey: CAJIGINSTLKQMM-UHFFFAOYSA-N
This compound is a benzoic acid derivative featuring a 4-propoxy substituent and a 2-(diethylamino)ethyl ester group. The diethylamino moiety enhances its proton affinity, making it valuable in analytical chemistry for derivatizing oligosaccharides in mass spectrometry (MS) . It also has pharmacological relevance as a local anesthetic (e.g., proxymetacaine) due to its ester-linked amine structure .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-propoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-12-19-15-9-7-14(8-10-15)16(18)20-13-11-17(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRGWKREQQQFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166325 | |
| Record name | Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-85-9 | |
| Record name | Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015788859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester typically involves the esterification of 4-propoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: Utilized in the formulation of various industrial products, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, it is believed to exert its effects by blocking sodium ion channels in nerve cells, thereby inhibiting the transmission of nerve impulses. This action results in localized numbness and pain relief.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzoic Acid Core
Positional Isomerism
- Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester (CAS 499-67-2): The amino group is at the 3-position instead of 4. Impact: Altered hydrogen bonding and receptor interactions; reduced MS ionization efficiency compared to the 4-amino isomer .
Alkoxy Chain Modifications
- Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester: Ethoxy (C₂H₅O) replaces propoxy (C₃H₇O).
Amine Group Modifications
- 2-(2-Methylpyrrolidin-1-yl)ethyl 4-propan-2-yloxybenzoate (CAS 6329-85-7): Pyrrolidine replaces diethylamino. Impact: Increased steric hindrance and altered basicity; may affect solubility and biological activity .
Functional Group Comparisons
Ester Linkages
- Ethyl p-aminobenzoate (CAS 94-09-7): Lacks the diethylaminoethyl group. Impact: Lower proton affinity results in poor MS sensitivity (e.g., 5000-fold lower than the target compound) .
Amino Group Modifications
- 2-Acetylamino benzoic acid methyl ester (Av7 in ): Acetylated amino group. Impact: Reduced basicity and altered pharmacokinetics (e.g., slower metabolism but lower solubility) .
Physicochemical and Pharmacological Data
Key Properties Table
| Compound Name | Substituents | Molecular Formula | CAS | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-propoxy, 2-(diethylamino)ethyl | C₁₆H₂₆N₂O₃ | 86-43-1 | MS derivatization, Anesthetic |
| 2-(2-Methylpyrrolidin-1-yl)ethyl 4-propan-2-yloxybenzoate | 4-propan-2-yloxy, pyrrolidine | C₁₈H₂₇NO₃ | 6329-85-7 | Unreported |
| Benzoic acid, 4-ethoxy-, diethylaminoethyl ester | 4-ethoxy, diethylaminoethyl | C₁₅H₂₃NO₂ | N/A | Potential anesthetic |
| Ethyl p-aminobenzoate | 4-amino, ethyl ester | C₉H₁₁NO₂ | 94-09-7 | Local anesthetic |
Research Findings
- Mass Spectrometry : The target compound increases oligosaccharide detection sensitivity to 10 fmol (5000-fold improvement over underivatized samples) due to its high proton affinity .
- Pharmacology: Diethylaminoethyl esters like the target compound exhibit prolonged anesthetic effects compared to methoxy/ethoxy analogs, likely due to slower esterase-mediated hydrolysis .
Biological Activity
Benzoic acid, 4-propoxy-, 2-(diethylamino)ethyl ester is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoic acid derivatives, which are known for various pharmacological effects. Its structure comprises a benzoic acid moiety substituted with a propoxy group and a diethylaminoethyl ester, which may influence its biological interactions.
- Molecular Formula : C16H25NO3
- Molecular Weight : 293.38 g/mol
- CAS Number : 736870-51-2
Biological Activity
The biological activity of benzoic acid derivatives, including 4-propoxy-, 2-(diethylamino)ethyl ester, has been the subject of various studies. The following sections summarize key findings related to its biological properties.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Interaction
Benzoic acid derivatives have been investigated for their interactions with enzymes involved in metabolic processes. A study highlighted that these compounds could modulate the activity of proteasomes and cathepsins, which are crucial for protein degradation in cells . This modulation suggests potential applications in conditions where protein homeostasis is disrupted, such as neurodegenerative diseases.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of benzoic acid derivatives have been evaluated in several cancer cell lines. For example, compounds similar to this compound have demonstrated antiproliferative activity by inducing apoptosis in cancer cells . This activity is often mediated through the activation of specific signaling pathways that lead to programmed cell death.
Study on Enzyme Activation
In a study focusing on the activation of proteasomal and cathepsin activities, it was found that certain benzoic acid derivatives significantly enhanced these activities in human foreskin fibroblasts. The most potent compounds showed an increase in proteasomal activity by over 400% at specific concentrations (5 μM) without causing cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzoic acid derivatives has been explored to understand how modifications influence biological activity. For instance, the presence of different substituents at the para position of the benzoic acid ring can drastically alter antimicrobial potency and enzyme interaction profiles .
Data Table: Biological Activities of Benzoic Acid Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
